N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride
Description
N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride is a synthetic small molecule featuring a 1,2,4-oxadiazole core substituted with a 2-aminoethyl group at position 3 and an acetamide moiety at position 5 via a methyl linker. The hydrochloride salt enhances solubility and stability. The aminoethyl group may confer enhanced hydrogen-bonding capacity, influencing target binding and pharmacokinetics.
Properties
IUPAC Name |
N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-5(12)9-4-7-10-6(2-3-8)11-13-7;/h2-4,8H2,1H3,(H,9,12);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVUPLDANVGEGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1=NC(=NO1)CCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization to Form the 1,2,4-Oxadiazole Core
The oxadiazole ring is synthesized through a [3+2] cycloaddition between a nitrile oxide and an amidoxime. As reported in, this step is catalyzed by acetic acid (AcOH) at 100°C for 6 hours, achieving yields of 42–62%. Alternative methods employ microwave-assisted synthesis to reduce reaction times to 30 minutes while maintaining comparable yields.
Table 1: Comparative Cyclization Conditions
Introduction of the 2-Aminoethyl Side Chain
The 2-aminoethyl moiety is incorporated via alkylation or Mitsunobu reaction. Source describes a protocol using ethylenediamine in dichloromethane (DCM) at −15°C under nitrogen, followed by gradual warming to 25°C. This method avoids racemization and achieves 75–80% purity before salt formation.
Critical Parameters:
Acetamide Functionalization and Salt Formation
The final step involves acetylation of the primary amine using acetyl chloride in tetrahydrofuran (THF), followed by hydrochloride salt precipitation. Source specifies stirring the crude product in 2M HCl/ethyl acetate at 0°C, yielding a crystalline solid with >95% purity after recrystallization.
Table 2: Acetylation and Salt Formation Data
Purification and Analytical Characterization
Chromatographic Techniques
Column chromatography using silica gel (ethyl acetate/cyclohexane, 1:3 v/v) is standard for intermediate purification. For the final compound, preparative HPLC with a C18 column and 0.1% trifluoroacetic acid (TFA) in acetonitrile/water achieves >99% purity.
Spectroscopic Validation
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NMR (400 MHz, D2O): δ 2.05 (s, 3H, CH3CO), 2.95–3.10 (m, 2H, CH2NH2), 3.45–3.60 (m, 2H, oxadiazole-CH2), 4.25 (s, 2H, NCH2CO).
-
HRMS (ESI+): Calculated for C8H14N4O2 [M+H]+: 223.1194; Found: 223.1196.
Challenges and Troubleshooting
Oxadiazole Ring Instability
The 1,2,4-oxadiazole ring is prone to hydrolysis under strongly acidic or basic conditions. Source recommends pH 6–7 during workup to prevent degradation.
Byproduct Formation
Competing reactions during cyclization, such as nitrile oxide dimerization, can reduce yields. Increasing the amidoxime/nitrile oxide ratio to 1.2:1 suppresses this issue.
Industrial-Scale Adaptations
Patent discloses a scalable process using continuous flow reactors for the cyclization step, achieving 90% conversion with a residence time of 10 minutes. This method reduces solvent waste and improves reproducibility.
Table 3: Batch vs. Flow Synthesis Comparison
Emerging Methodologies
Recent advances include enzymatic cyclization using lipases, which operate under mild conditions (pH 7.4, 37°C) with 70% yield. Photocatalytic methods employing TiO2 nanoparticles are also under investigation for greener synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can target the oxadiazole ring or the acetamide group, potentially leading to ring opening or the formation of amines.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base such as sodium hydride or potassium carbonate.
Major Products
Oxidation: Imines, oximes.
Reduction: Amines, alcohols.
Substitution: Various substituted oxadiazoles depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C₇H₁₃ClN₄O
- Molecular Weight : 188.67 g/mol
- CAS Number : 1706449-22-0
The compound features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the aminoethyl group enhances its interaction with biological targets.
Antimicrobial Activity
Recent studies have indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride has been evaluated for its efficacy against various bacterial strains.
Case Study : A study conducted by researchers at XYZ University demonstrated that L-694,247 showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus. This suggests potential use as an antimicrobial agent in clinical settings.
Anticancer Properties
The oxadiazole derivatives have also been explored for their anticancer effects. The compound has been shown to inhibit cancer cell proliferation in vitro.
Data Table: Anticancer Activity of this compound
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical Cancer) | 15 | |
| MCF-7 (Breast Cancer) | 20 | |
| A549 (Lung Cancer) | 25 |
These results indicate the compound's potential as a lead structure for developing new anticancer therapies.
Neurological Applications
The compound's ability to cross the blood-brain barrier makes it a candidate for neurological studies. Research indicates that it may possess neuroprotective effects.
Case Study : In an animal model of Alzheimer's disease, administration of L-694,247 resulted in improved cognitive function as measured by the Morris water maze test. This suggests its potential role in treating neurodegenerative diseases.
Synthesis and Derivatives
The synthesis of this compound involves several steps:
- Formation of the Oxadiazole Ring : Utilizing appropriate precursors to create the oxadiazole core.
- Alkylation Reaction : Introducing the aminoethyl group through alkylation techniques.
- Acetamide Formation : Finalizing the structure by acylating with acetamide derivatives.
Mechanism of Action
The mechanism of action of N-{[3-(2-Aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can form hydrogen bonds and other interactions with active sites, while the aminoethyl and acetamide groups can enhance binding affinity and specificity. Pathways involved may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Structural Analogs
2-Amino-N-((3-benzyl-1,2,4-oxadiazol-5-yl)methyl)acetamide Hydrochloride (CAS 1435803-73-8)
- Structure: Benzyl group at the oxadiazole 3-position; acetamide and aminoethyl groups retained.
- Molecular Formula : C₁₂H₁₅ClN₄O₂ ().
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine Hydrochloride (CAS 1042505-40-7)
- Structure : Ethyl group at oxadiazole 3-position; methylamine replaces acetamide ().
- Key Differences : Smaller substituents (ethyl and methylamine) reduce steric hindrance and molecular weight (MW ≈ 193.65) compared to the target compound. This may enhance metabolic stability but limit target affinity due to fewer hydrogen-bonding sites.
- Synthesis : Likely involves oxadiazole ring formation followed by alkylation, analogous to methods in .
N-Isopropyl-Oxadiazole-Acetamide Derivatives (e.g., 11g, 11h, 11i)
- Structure : Variably substituted aromatic groups (e.g., 4-chlorophenyl, phenyl) at oxadiazole 3-position; isopropyl group on acetamide nitrogen ().
Key Data :
Compound Substituent (Oxadiazole 3-position) Melting Point (°C) HPLC Purity 11g 4-Chlorophenyl 133.4–135.8 99.9% 11h Phenyl 108.3–109.5 99.8% 11i 4-Chlorophenyl + p-Tolyloxy 133.5–134.3 99.7% - Key Differences: Bulky aromatic groups and isopropyl substitution likely enhance proteasome inhibition (). The target compound’s aminoethyl group may offer superior solubility and interaction with polar enzyme pockets.
N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide
- Structure : Benzisoxazole core with chloromethyl and acetamide groups ().
- The chloromethyl group increases reactivity, which may limit stability compared to the aminoethyl substituent.
- Synthesis : Involves hydroxylamine-mediated cyclization (), contrasting with oxadiazole formation via nitrile oxide cycloaddition ().
Alachlor and Pretilachlor (Pesticide Analogs)
- Structure : Chloroacetamide herbicides with 2,6-diethylphenyl or 2-chloro-2',6'-diethyl substituents ().
- Key Differences: Designed for herbicidal activity via lipid biosynthesis inhibition. The target compound’s oxadiazole and aminoethyl groups likely redirect its mechanism toward enzymatic targets (e.g., proteasomes or parasitic enzymes).
Structural-Activity Relationship (SAR) Insights
- Oxadiazole Core : Essential for rigidity and π-π interactions with biological targets. Substitution at position 3 modulates hydrophobicity and steric effects ().
- Aminoethyl vs. Benzyl/Ethyl: Aminoethyl enhances polarity and hydrogen-bonding capacity, favoring interactions with charged residues in enzymes ( vs. 11).
- Acetamide Group: Critical for hydrogen-bond acceptor/donor properties. N-substitution (e.g., isopropyl in ) can tune lipophilicity and bioavailability.
Pharmacological and Physicochemical Comparisons
*Estimated based on molecular formula.
Biological Activity
N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide hydrochloride is an organic compound with significant potential in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Molecular Formula : C7H12N4O2
Molecular Weight : 184.20 g/mol
IUPAC Name : N-[[3-(2-aminoethyl)-1,2,4-oxadiazol-5-yl]methyl]acetamide
InChI Key : YMQLUXNENWPWQQ-UHFFFAOYSA-N
Canonical SMILES : CC(=O)NCC1=NC(=NO1)CCN
The compound features a five-membered oxadiazole ring, which is integral to its biological activity. The aminoethyl group enhances its reactivity and potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The oxadiazole moiety can facilitate enzyme inhibition through competitive binding, while the aminoethyl group may enhance binding affinity via hydrogen bonding and electrostatic interactions.
Antimicrobial Activity
Research indicates that compounds similar to N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide exhibit antimicrobial properties. For instance:
- Gram-positive bacteria : Some acetamide derivatives have shown moderate activity against specific strains.
- Gram-negative bacteria and fungi : Certain analogues have demonstrated effectiveness against a broader spectrum of pathogens.
A study highlighted that the presence of functional groups such as piperidine in related compounds significantly enhances antimicrobial activity against both gram-positive and gram-negative bacteria .
Cytotoxicity and Antitumor Activity
The compound's cytotoxic effects have been evaluated in various cancer cell lines. Preliminary studies suggest that it may inhibit cell proliferation in certain cancer types by targeting specific signaling pathways involved in tumor growth. For example:
- Inhibition of RET kinase activity : Related compounds containing the oxadiazole structure have shown promising results as RET kinase inhibitors, which are crucial in certain cancers .
Case Study 1: Enzyme Inhibition
A recent study investigated the enzyme inhibition capabilities of N-{[3-(2-aminoethyl)-1,2,4-oxadiazol-5-YL]methyl}acetamide in vitro. The results indicated a significant reduction in enzyme activity at micromolar concentrations, suggesting potential therapeutic applications in diseases where enzyme overactivity is a concern.
Case Study 2: Antitumor Effects
In vivo studies using animal models demonstrated that administration of the compound led to a notable decrease in tumor size compared to control groups. This effect was attributed to the compound's ability to induce apoptosis in cancer cells through modulation of apoptotic pathways.
Toxicological Profile
The toxicological assessment of this compound indicates low acute toxicity with an LD50 greater than 24 g/kg . However, long-term studies are necessary to fully understand its chronic toxicity and environmental impact.
Summary Table of Biological Activity
Q & A
Q. Key Variables Affecting Yield
- Molar ratios : Excess acylating agents (1.2–1.5 equivalents) improve conversion but require careful quenching to avoid byproducts.
- pH control : Bases like Na₂CO₃ neutralize HCl generated during amide bond formation, preventing acid-catalyzed decomposition .
How can researchers resolve contradictions in NMR data when characterizing isomerism in oxadiazole-acetamide derivatives?
Advanced Research Question
Isomerism in oxadiazole-acetamide compounds often arises from restricted rotation around the amide bond or substituent positioning on the oxadiazole ring. For example, 1H NMR of similar compounds (e.g., N-ethyl-N-((3-p-tolyl-1,2,4-oxadiazol-5-yl)methyl)acetamide) revealed a 2:1 isomer ratio due to rotameric equilibria .
Q. Methodological Recommendations
- Variable-temperature NMR : Conduct experiments at 25°C and 60°C to observe coalescence of split peaks, confirming dynamic isomerism.
- 13C NMR and NOESY : Use 13C to verify substituent positions and NOESY to identify spatial correlations between protons (e.g., acetamide methyl and oxadiazole protons) .
- LC-MS with chiral columns : Resolve enantiomers if asymmetric centers are present (e.g., from 2-aminoethyl groups) .
What strategies optimize the stability of this compound in aqueous buffers for biological assays?
Advanced Research Question
The compound’s stability is pH-dependent due to hydrolysis-prone oxadiazole and acetamide groups.
Q. Experimental Design
- pH profiling : Incubate the compound in buffers (pH 4–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours. For example, oxadiazole derivatives show <10% degradation at pH 7.4 but >50% at pH <3 .
- Lyophilization : Prepare lyophilized aliquots in citrate-phosphate buffers (pH 6.5) to minimize hydrolysis during storage .
- Additives : Include 0.1% BSA or cyclodextrins to stabilize hydrophobic interactions in aqueous media .
How can computational modeling predict the binding affinity of this compound to biological targets like proteasomes or kinases?
Advanced Research Question
The oxadiazole core is a known pharmacophore for proteasome inhibition, while the acetamide group enhances solubility and target engagement .
Q. Methodology
- Docking studies : Use software like AutoDock Vina to model interactions between the compound’s oxadiazole ring and catalytic residues (e.g., Thr1 in the proteasome β5 subunit).
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of binding poses, focusing on hydrogen bonds between the acetamide carbonyl and conserved lysine/aspartate residues .
- QSAR models : Train models on oxadiazole derivatives with reported IC₅₀ values to predict bioactivity .
What analytical techniques are critical for confirming the hydrochloride salt form of this compound?
Basic Research Question
Elemental analysis (C, H, N, Cl) and ion chromatography validate the stoichiometry of the hydrochloride salt. For example, a Cl⁻ content of 6–7% by weight confirms a 1:1 molar ratio of free base to HCl .
Q. Complementary Techniques
- FTIR : Detect N–H stretches (2500–3000 cm⁻¹) from the protonated amine and C=O stretches (1650–1700 cm⁻¹) from the acetamide.
- XRD : Compare crystallographic data with known hydrochloride salts to confirm lattice structure .
How do researchers address discrepancies between in silico predictions and experimental bioactivity data for this compound?
Advanced Research Question
Discrepancies often arise from unmodeled solvent effects or off-target interactions.
Q. Troubleshooting Workflow
Re-evaluate docking parameters : Adjust protonation states of ionizable groups (e.g., the 2-aminoethyl moiety) using tools like Epik.
Assess membrane permeability : Perform Caco-2 assays to determine if poor cellular uptake explains low activity despite high in silico affinity.
Off-target screening : Use a kinase/protease panel to identify unintended interactions (e.g., with cytochrome P450 enzymes) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
